Tert-butyl(propyl)amine hydrochloride

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Tert-butyl(propyl)amine hydrochloride (CAS 57885-83-3) offers a unique steric and lipophilic profile for SAR campaigns, chiral ligand synthesis, and agrochemical intermediates. Its solid hydrochloride salt form simplifies handling and automated synthesis. The specific n‑propyl chain creates a 'Goldilocks zone' of steric and electronic properties, directly impacting reaction yields and selectivity compared to shorter or branched analogs. High purity 95%, melting point 210‑212 °C. Order now for consistent batch-to-batch quality and reliable supply for your critical R&D or industrial formulations.

Molecular Formula C7H18ClN
Molecular Weight 151.68
CAS No. 57885-83-3
Cat. No. B2358796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl(propyl)amine hydrochloride
CAS57885-83-3
Molecular FormulaC7H18ClN
Molecular Weight151.68
Structural Identifiers
SMILESCCCNC(C)(C)C.Cl
InChIInChI=1S/C7H17N.ClH/c1-5-6-8-7(2,3)4;/h8H,5-6H2,1-4H3;1H
InChIKeyPAONSUXLFOSFKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Tert-butyl(propyl)amine hydrochloride: A Structural and Analytical Baseline for Research Supply


Tert-butyl(propyl)amine hydrochloride (CAS 57885-83-3) is a stable, solid hydrochloride salt of a secondary aliphatic amine [1]. Its molecular formula is C7H18ClN, with a molecular weight of 151.68 g/mol . The compound's structure features a sterically demanding tert-butyl group linked to a flexible n-propyl chain, a combination that dictates its unique physicochemical profile and, consequently, its role as a specialized building block in synthetic chemistry, rather than a generic, easily substituted intermediate [2]. It is typically supplied with a purity of 95% and has a reported melting point of 210-212 °C [1][3].

Why Tert-butyl(propyl)amine hydrochloride Cannot Be Replaced by In-Class Analogs


While several N-tert-butyl-N-alkylamine hydrochlorides exist as research chemicals, simple substitution based on molecular weight or amine class will lead to divergent experimental outcomes. The specific propyl chain length of this compound creates a unique 'Goldilocks zone' of steric and electronic properties. Shorter chains, like in tert-butyl(methyl)amine hydrochloride, yield a significantly different balance of basicity and steric hindrance, while longer or more branched chains, such as in tert-butyl(isopropyl)amine hydrochloride, dramatically alter the compound's physical state, lipophilicity, and 3D geometry. This fine-tuned profile directly impacts reaction yields, selectivity, and final product purity in synthetic applications, as quantified in the comparative evidence below.

Quantitative Differentiation: Evidence for Selecting Tert-butyl(propyl)amine hydrochloride Over Alternatives


Steric Profile Comparison: Rotatable Bonds and Molecular Flexibility

Tert-butyl(propyl)amine hydrochloride has a higher number of rotatable bonds (nRotB = 3) than its closest lower homolog, tert-butyl(ethyl)amine (nRotB = 2). This increased flexibility allows for a wider range of low-energy conformations compared to the more rigid ethyl analog, a critical factor when designing ligands for biological targets or optimizing a molecule's binding pose. In contrast, the more sterically hindered tert-butyl(isopropyl)amine has the same number of rotatable bonds (3) but with a branched alkyl group, which significantly restricts the accessible conformational space compared to the linear n-propyl chain [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Thermal Stability and Handling: Decomposition Onset and Storage Form

The hydrochloride salt form of tert-butyl(propyl)amine provides a distinct handling and storage advantage over its freebase counterpart. While the freebase is a volatile liquid with an estimated boiling point of ~122.5 °C, the hydrochloride is a high-melting solid with a melting point of 210-212 °C [1]. This solid form facilitates accurate weighing and reduces the risk of evaporative loss during storage. Furthermore, thermal analysis reveals a decomposition onset for the hydrochloride at approximately 180 °C, accompanied by HCl release, which is a crucial parameter for designing safe, high-temperature synthetic procedures . In contrast, tert-butyl(methyl)amine hydrochloride, with its smaller alkyl group, has a significantly lower melting point (reported as a liquid or low-melting solid), making it more difficult to handle precisely .

Process Chemistry Material Science Analytical Chemistry

Lipophilicity (LogP) and Partition Coefficient Comparison

The lipophilicity of a compound, measured by its partition coefficient (LogP), is a critical determinant of its behavior in biological systems and its solubility in organic reaction media. The target compound, tert-butyl(propyl)amine, has a predicted LogP of 1.86 (ACD/Labs) to 1.78 (Chembase) for its freebase form, placing it in a moderately lipophilic range that balances membrane permeability with aqueous solubility [1]. This is a quantifiable shift from the less lipophilic methyl (LogP ~0.9 for tert-butyl(methyl)amine) and ethyl (LogP ~1.2 for tert-butyl(ethyl)amine) analogs, and significantly lower than the more lipophilic isopropyl analog (LogP ~2.2 for tert-butyl(isopropyl)amine) . This specific value makes it the preferred choice when the target LogP must be fine-tuned for optimal drug-like properties or for partitioning in a biphasic reaction.

ADME Pharmacokinetics Drug Design

High-Value Research and Industrial Applications for Tert-butyl(propyl)amine hydrochloride


Medicinal Chemistry: Lead Optimization for Target Binding

In SAR campaigns, the specific steric and lipophilic profile of tert-butyl(propyl)amine hydrochloride provides a unique combination of a bulky tert-butyl group for target pocket occupancy and a flexible n-propyl chain for exploring extended hydrophobic interactions. This makes it an invaluable intermediate for creating focused compound libraries where subtle changes in linker length and flexibility are being investigated. Its LogP of ~1.8 and 3 rotatable bonds differentiate it from the more rigid ethyl and methyl analogs, allowing for the fine-tuning of a candidate's conformation and permeability .

Agrochemical Synthesis: Designing Selective Fungicides and Herbicides

The compound's amine functionality and tailored lipophilicity make it a key precursor for synthesizing agrochemicals, including spiroketalamine fungicides. Its specific balance of steric hindrance and chain length can be exploited to design molecules with improved selectivity for fungal enzyme targets over plant or mammalian systems. Recent patents highlight the role of similar sterically hindered amines in creating chiral ligands for asymmetric catalysis, a technique used to produce enantiopure, more effective pesticide active ingredients .

Material Science: Synthesis of Chiral Ligands for Asymmetric Catalysis

The tertiary amine backbone with a bulky tert-butyl group and an unactivated propyl chain makes tert-butyl(propyl)amine an excellent starting material for generating chiral ligands. The steric bulk of the tert-butyl group can be used to create a chiral environment around a catalytic metal center, influencing enantioselectivity in reactions such as cross-coupling. The compound's solid hydrochloride salt form also simplifies handling and use in automated synthesis platforms, a significant advantage over liquid freebases [1].

Polymer and Rubber Chemistry: Accelerator Precursor

The compound serves as a precursor for synthesizing rubber vulcanization accelerators. The specific combination of the tert-butyl and n-propyl groups influences the reactivity of the derived accelerator, which in turn can affect the rate of cross-linking and the final physical properties of the rubber. The well-defined melting point of 210-212 °C for the hydrochloride salt is a critical quality control metric for ensuring batch-to-batch consistency in industrial formulations [2].

Technical Documentation Hub

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